N-(3-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-aminophenyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-10-2-1-3-11(7-10)16-14(17)9-4-5-12-13(6-9)19-8-18-12/h1-7H,8,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPHMHYWXDGFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801238256 | |
| Record name | N-(3-Aminophenyl)-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801238256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926255-02-9 | |
| Record name | N-(3-Aminophenyl)-1,3-benzodioxole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926255-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Aminophenyl)-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801238256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves the reaction of 3-aminophenylamine with 2H-1,3-benzodioxole-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The amino group in N-(3-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide can be oxidized to form nitro derivatives. This transformation typically involves reagents such as nitric acid or other oxidizing agents, which convert the amino group into a nitro group, enhancing the compound's reactivity and potential biological activity.
Acylation Reactions
This compound can undergo acylation reactions where the amine group reacts with acyl chlorides or anhydrides. This reaction allows for the introduction of various acyl groups, leading to derivatives that may exhibit altered biological activities or improved pharmacological profiles.
Coupling Reactions
The compound can also participate in coupling reactions with various electrophiles due to its nucleophilic amine group. These reactions are essential for synthesizing more complex structures and can involve palladium-catalyzed cross-coupling methods, which are widely used in organic synthesis .
Reduction Reactions
Reduction of the nitro derivatives formed from oxidation can yield amine products again, demonstrating the versatility of this compound in synthetic pathways. Common reducing agents include hydrogen gas with a catalyst or metal hydrides like lithium aluminum hydride.
Biological Activity and Mechanism of Action
Research indicates that this compound may inhibit specific enzymes or bind to receptor sites, modulating biological pathways relevant to its pharmacological effects. Its potential anti-inflammatory and anticancer activities have been linked to its structural features that allow interaction with biological targets such as kinases and other proteins involved in disease pathways .
Data Tables
Scientific Research Applications
N-(3-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table summarizes key structural analogs, highlighting substituent variations and their implications:
Physicochemical and Spectral Differences
- Solubility: The 3-aminophenyl group in the parent compound increases water solubility relative to CF₃-substituted analogs.
- Spectral Signatures :
Biological Activity
N-(3-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole ring fused with an aminophenyl group and a carboxamide functional group. Its chemical structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The binding affinity and selectivity towards these targets can modulate various signaling pathways, which is crucial for its therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can act as an antagonist or agonist at various receptor sites, influencing cellular responses.
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting that it could serve as a potential chemotherapeutic agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 26 – 65 | Cytotoxicity observed |
| HeLa (Cervical Cancer) | 30 – 50 | Induction of apoptosis |
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
3. Antidiabetic Effects
Recent studies have shown that derivatives of benzodioxole compounds can inhibit α-amylase activity, suggesting a role in managing blood glucose levels. The findings indicate that this compound may have potential as an antidiabetic agent.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on MCF-7 and HeLa cells. The results indicated significant cytotoxicity with IC50 values ranging from 26 to 65 µM. The mechanism involved the induction of apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Activity
In a model of induced inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases.
Safety Profile
While the compound shows promise in various therapeutic applications, safety assessments are crucial. Toxicological studies indicate that it can be harmful if ingested or if it comes into contact with skin . Further investigations into its safety profile are necessary to establish safe dosage levels for clinical use.
Q & A
Q. What are the standard synthetic protocols for preparing N-(3-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide, and how is its purity validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 2H-1,3-benzodioxole-5-carboxylic acid derivatives with 3-aminophenylamine. For example, similar compounds (e.g., benzodioxole-carboxamides) are synthesized via activation of the carboxyl group using reagents like oxalyl chloride (C₂O₂Cl₂) followed by amide coupling with aromatic amines under reflux conditions (DCM, 50°C, 48 h) . Purity validation employs HPLC (>95% purity) and structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Key techniques include:
- ¹H NMR : Identifies aromatic protons (δ 6.5–8.0 ppm) and benzodioxole methylenedioxy protons (δ 5.9–6.1 ppm).
- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹).
- X-ray crystallography (if crystalline): Resolves spatial arrangement of the benzodioxole and aminophenyl moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Optimization strategies include:
- Catalyst screening : DMAP (4-dimethylaminopyridine) enhances amide coupling efficiency in DMF at 60°C .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.
- Temperature control : Lower temperatures (0°C) during acid chloride formation reduce side-product generation .
A comparative table of yields under varying conditions is recommended:
| Reaction Time (h) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 48 | DCM | None | 65 |
| 36 | DMF | DMAP | 82 |
Q. What analytical approaches resolve contradictions in reported bioactivity data for benzodioxole-carboxamide derivatives?
- Methodological Answer : Discrepancies may arise from:
- Structural analogs : Minor substituent changes (e.g., methoxy vs. nitro groups) significantly alter bioactivity .
- Assay variability : Standardize protocols (e.g., IC₅₀ determination in enzyme inhibition assays) across studies.
- Computational modeling : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like lipid metabolism enzymes, reconciling in vitro/in vivo data .
Q. How does the electronic nature of the 3-aminophenyl group influence the compound’s reactivity in further derivatization?
- Methodological Answer : The electron-rich aromatic amine facilitates electrophilic substitution (e.g., nitration, halogenation). For example:
- Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the aminophenyl ring.
- Reductive alkylation : LiAlH₄ reduces the amide to a secondary amine, enabling alkyl chain addition .
Data-Driven Research Design
Q. What in silico tools are recommended for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?
- Methodological Answer : Use SwissADME for bioavailability radar analysis and ProTox-II for toxicity prediction. Key parameters:
- Lipophilicity (LogP) : ~2.5 (optimal for blood-brain barrier penetration).
- Hepatotoxicity : Low risk due to absence of reactive metabolites in benzodioxole derivatives .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer : Focus on:
- Benzodioxole ring modifications : Introduce electron-withdrawing groups (e.g., -Cl) to enhance metabolic stability.
- Aminophenyl substitutions : Replace -NH₂ with -NHAc to modulate solubility and target affinity .
A SAR table for analogs is illustrative:
| R Group | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| -NH₂ (parent) | 12.3 | 0.8 |
| -NHAc | 8.7 | 1.5 |
Safety and Compliance
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DCM).
- Waste disposal : Neutralize acidic/byproduct streams before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
